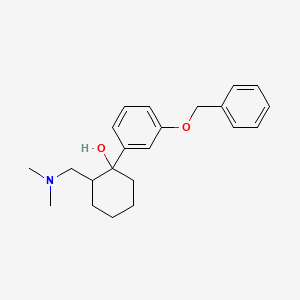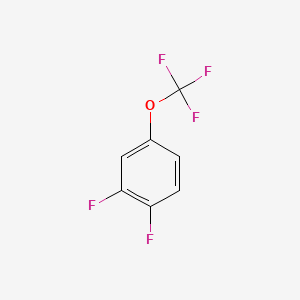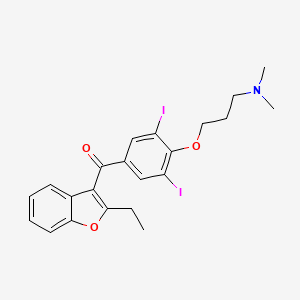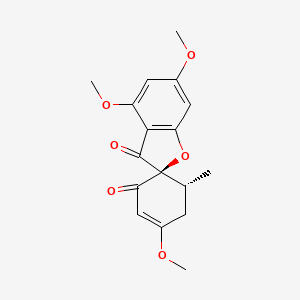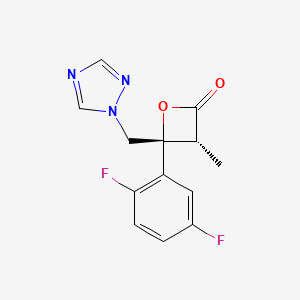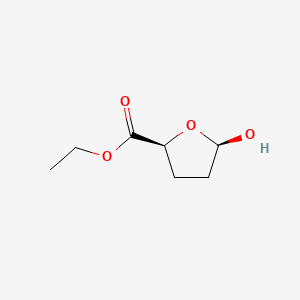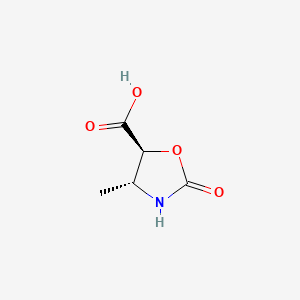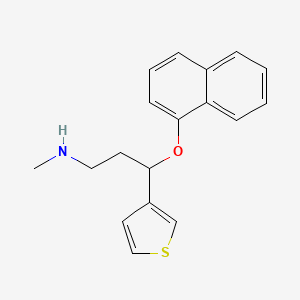
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether (MTPNE) is an organic compound with a variety of applications in scientific research. It is a colorless liquid that is highly soluble in both organic and aqueous solvents. MTPNE is used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biological probe. It has been studied for its ability to interact with proteins, and its ability to bind to membranes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can be achieved through a multi-step synthesis approach starting from commercially available starting materials.
Starting Materials
1-naphthol, 3-thiophene carboxylic acid, methylamine, propylene oxide, sodium hydride, potassium carbonate, dimethylformamide, dichloromethane, ethanol
Reaction
Step 1: Synthesis of 3-(thiophen-3-yl)propanoic acid by reacting 1-naphthol with 3-thiophene carboxylic acid using potassium carbonate and dimethylformamide as a solvent., Step 2: Synthesis of 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate by reacting 3-(thiophen-3-yl)propanoic acid with methylamine in ethanol., Step 3: Synthesis of 1-(3-Thienyl)-3-(methylamino)propan-2-ol by reacting 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate with propylene oxide and sodium hydride in dichloromethane., Step 4: Synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether by reacting 1-(3-Thienyl)-3-(methylamino)propan-2-ol with 1-naphthyl chloride in dichloromethane.
作用机制
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its ability to interact with proteins. It is believed that 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether binds to proteins via hydrophobic interactions and hydrogen bonding. The binding of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether to proteins results in the formation of a complex that can be detected by fluorescence spectroscopy.
生化和生理效应
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its biochemical and physiological effects. It has been shown to bind to proteins and membranes, and it has been shown to interact with a variety of proteins. Additionally, 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been shown to have an effect on the activity of certain enzymes, such as phosphatases.
实验室实验的优点和局限性
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in both organic and aqueous solvents, making it easy to use in a variety of laboratory experiments. The main limitation of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is its low solubility in non-polar solvents, which can limit its use in certain experiments.
未来方向
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in scientific research is continuing to expand. Future research could focus on the development of new methods for synthesizing 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its use in studying membrane binding and protein-protein interactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its potential applications in drug discovery. Finally, further research could be conducted to explore the use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals.
科学研究应用
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has a number of applications in scientific research. It has been used as a fluorescent dye and as a biological probe. It has also been used in studies of protein-protein interactions and has been used as a tool for studying membrane binding. Additionally, it has been used as a reagent in organic synthesis.
属性
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)
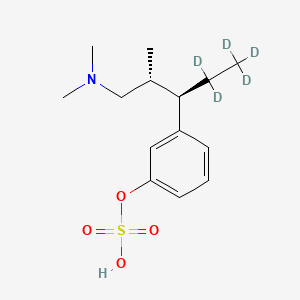
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
